N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

Catalog No.
S881998
CAS No.
1434142-01-4
M.F
C9H9ClFNO
M. Wt
201.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

CAS Number

1434142-01-4

Product Name

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

IUPAC Name

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

InChI

InChI=1S/C9H9ClFNO/c1-5-3-8(11)7(10)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)

InChI Key

XGALWCRXPHDEAR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1NC(=O)C)Cl)F

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)Cl)F

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide is a chemical compound with the molecular formula C₉H₉ClFNO and a molecular weight of 201.63 g/mol. This compound features a chloro and fluoro substituent on a phenyl ring, which contributes to its unique chemical properties. It is primarily utilized in laboratory settings and as an intermediate in the synthesis of various pharmaceutical agents. The compound is classified under several safety regulations due to its potential hazards, including skin sensitization and aquatic toxicity .

Currently, there is no documented information on the specific mechanism of action of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide in biological systems.

Typical of acetamides, including:

  • Acetylation Reactions: This compound can be synthesized from corresponding anilines through acetylation processes.
  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Reduction Reactions: The compound may also be reduced to yield amines or other derivatives.

These reactions highlight its versatility in organic synthesis and medicinal chemistry .

The synthesis of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide typically involves:

  • Starting Materials: The synthesis begins with 5-chloro-4-fluoro-2-methylaniline.
  • Acetylation: The aniline derivative is treated with acetic anhydride or acetyl chloride to introduce the acetamide functional group.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain the desired purity.

This method allows for high yields and purity of the final product, making it suitable for further applications in research and industry .

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide has several applications, including:

  • Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceuticals.
  • Research Chemical: Utilized in laboratories for research purposes, particularly in studies related to medicinal chemistry.
  • Potential Antibacterial Agent: Due to its structural properties, it may be explored further for antibacterial applications against resistant strains .

Several compounds share structural similarities with N-(5-chloro-4-fluoro-2-methylphenyl)acetamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(4-chloro-2-methylphenyl)acetamideC₉H₉ClNOSimilar acetamide structure; potential activity against bacteria.
N-(5-fluoro-2-methylphenyl)acetamideC₉H₉FNOLacks chlorine; may exhibit different biological activities.
N-(5-bromo-4-fluorophenyl)acetamideC₉H₈BrFNOContains bromine instead of chlorine; used in similar applications.

These compounds exhibit variations in halogen substitution that can significantly influence their chemical reactivity and biological activity. N-(5-chloro-4-fluoro-2-methylphenyl)acetamide's unique combination of chloro and fluoro groups may enhance its efficacy as a pharmaceutical agent compared to these similar compounds .

XLogP3

2.2

Dates

Modify: 2023-08-16

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